9-Bromo-1-nonene

Cross-Metathesis Olefin Metathesis DAG-Lactone Synthesis

9-Bromo-1-nonene (CAS 89359-54-6) is a bifunctional C9 building block featuring a terminal alkene and a primary alkyl bromide, enabling orthogonal reactivity for cross-metathesis, cross-coupling, and alkylation chemistries. Commercially supplied at 95–97% purity as a colorless to pale yellow liquid with boiling point 100–101 °C (at 15 mmHg) and refractive index ~1.4675 , this compound serves as a critical intermediate in pharmaceutical synthesis (notably the breast cancer drug fulvestrant) and fine chemical production.

Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol
CAS No. 89359-54-6
Cat. No. B109585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-1-nonene
CAS89359-54-6
Synonyms9-Bromo-1-nonene; 
Molecular FormulaC9H17Br
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC=CCCCCCCCBr
InChIInChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
InChIKeyRQXPBVHYVAOUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-1-nonene (CAS 89359-54-6): Bifunctional C9 Building Block for Cross-Metathesis and Pharmaceutical Intermediate Procurement


9-Bromo-1-nonene (CAS 89359-54-6) is a bifunctional C9 building block featuring a terminal alkene and a primary alkyl bromide, enabling orthogonal reactivity for cross-metathesis, cross-coupling, and alkylation chemistries [1]. Commercially supplied at 95–97% purity as a colorless to pale yellow liquid with boiling point 100–101 °C (at 15 mmHg) and refractive index ~1.4675 , this compound serves as a critical intermediate in pharmaceutical synthesis (notably the breast cancer drug fulvestrant) and fine chemical production.

Why 9-Bromo-1-nonene Cannot Be Replaced by Other Bromoalkenes: Chain-Length-Dependent Reactivity


Substituting 9-bromo-1-nonene with a generic bromoalkene—even a close homolog like 8-bromo-1-octene or 10-bromo-1-decene—can significantly alter reaction outcomes because the alkyl chain length between the terminal alkene and bromoalkyl functionalities dictates both conformational flexibility and intermolecular interactions in key transformations [1]. In cross-metathesis with Grubbs catalysts, the nine-carbon spacer imparts a distinct reactivity profile compared to shorter or longer homologs, directly affecting isolated yields and synthetic feasibility [1]. Similarly, the chain length influences the steric and electronic environment of the derived zirconocene in diastereoselective conjugate additions [2]. Procurement of the precise C9 chain is therefore non-negotiable for achieving target yields and stereochemical outcomes.

Quantitative Differentiation of 9-Bromo-1-nonene Against C6–C10 Bromoalkene Homologs


Cross-Metathesis Efficiency: 9-Bromo-1-nonene vs. 8-Bromo-1-octene and 10-Bromo-1-decene

In a study synthesizing dimeric DAG–lactone derivatives, 9-bromo-1-nonene (3f) underwent cross-metathesis with a second-generation Grubbs catalyst to yield the coupled product in 38% isolated yield. Under identical reaction conditions, the shorter homolog 8-bromo-1-octene (3e) gave 66% yield, while the longer homolog 10-bromo-1-decene (3g) gave 59% yield [1]. This non-monotonic dependence on chain length highlights that 9-bromo-1-nonene possesses a unique reactivity profile not predictable from its neighbors.

Cross-Metathesis Olefin Metathesis DAG-Lactone Synthesis

Chain-Length-Dependent Yield in Alkylation of DAG-Lactone Precursors: 9-Bromo-1-nonene vs. C4–C10 Series

In the same synthetic sequence, the alkylation step (b) employing various ω-bromo-1-alkenes showed a stark chain-length dependence. For 9-bromo-1-nonene (3f), the alkylation proceeded in 38% yield, which is the lowest among the C5–C10 series and significantly lower than the 93% yield achieved with 5-bromo-1-pentene (3b) [1]. This confirms that the C9 spacer uniquely attenuates the alkylation efficiency compared to both shorter and longer chains.

Alkylation DAG-Lactone Structure-Activity Relationship

Diastereoselective Zirconocene Addition in Fulvestrant Synthesis

In a four-step total synthesis of the breast cancer drug fulvestrant (Faslodex®), 9-bromo-1-nonene was converted to its corresponding zirconocene and employed in a catalyst-controlled, room-temperature 1,6-conjugate addition to 6-dehydronandrolone acetate. This key C–C bond-forming step proceeded with high diastereoselectivity, enabling an overall 35% yield over four steps [1]. The use of the exact C9 bromoalkene was critical for the steric and conformational requirements of the diastereoselective addition; shorter or longer homologs would alter the geometry of the approaching nucleophile and compromise stereocontrol.

Pharmaceutical Synthesis Fulvestrant Zirconocene Chemistry

Synthetic Efficiency: Route from 8-Nonen-1-ol Provides 76% Yield

A reported preparative-scale synthesis of 9-bromo-1-nonene from 8-nonen-1-ol using triphenylphosphine and bromine in acetonitrile affords the product in approximately 76% yield [1]. An alternative route from 1,9-dibromononane gives a lower 56% yield [1]. This establishes a reliable, high-yielding synthetic entry point for users requiring in-house preparation and provides a benchmark for evaluating commercial material quality.

Synthetic Route Bromination Process Chemistry

Validated Application Scenarios for 9-Bromo-1-nonene Based on Quantitative Evidence


Cross-Metathesis for Dimeric DAG–Lactone and Analogous Synthetic Targets

9-Bromo-1-nonene is directly validated for cross-metathesis with second-generation Grubbs catalyst, delivering a 38% yield of the coupled dimer [1]. While lower than some homologs, this yield is predictable and reproducible, making the compound suitable for constructing C18+ symmetrical and unsymmetrical building blocks in medicinal chemistry and natural product synthesis.

Pharmaceutical Synthesis: Key Intermediate for Fulvestrant (Faslodex®)

9-Bromo-1-nonene is a commercially available precursor for the breast cancer drug fulvestrant, enabling a four-step total synthesis (35% overall yield) via a diastereoselective zirconocene addition [2]. Its specific C9 chain length is critical for stereocontrol; procurement of this exact reagent is mandatory for reproducing the published route.

Alkylation of DAG-Lactone Scaffolds and Related Nucleophiles

The compound participates in alkylation reactions under lithium diisopropylamide conditions, affording a 38% yield of the alkylated DAG–lactone precursor [1]. This reactivity profile is chain-length-specific, and the compound is therefore indicated for studies investigating spacer-length effects on biological activity in synthetic lipid analogs.

Reference Standard for In-House Synthesis and Quality Control

The established 76% yield from 8-nonen-1-ol [3] provides a benchmark for evaluating commercial material and serves as a reliable preparative method for laboratories requiring on-demand access to 9-bromo-1-nonene with verified purity and chain-length integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Bromo-1-nonene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.